tert-butyl N-[(5-amino-2-methylphenyl)methyl]carbamate
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Overview
Description
tert-butyl N-[(5-amino-2-methylphenyl)methyl]carbamate: is a chemical compound with the molecular formula C12H18N2O2. It is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-amino-2-methylphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 5-amino-2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-butyl N-[(5-amino-2-methylphenyl)methyl]carbamate can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted carbamates.
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amines and other reduced forms.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Intermediate in the synthesis of complex organic molecules .
Biology:
Medicine:
- Intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-amino-2-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include the modulation of enzyme activity or the alteration of receptor-ligand interactions .
Comparison with Similar Compounds
- tert-butyl carbamate
- tert-butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate
- tert-butyl N-(2-amino-2-methylpropyl)carbamate
Uniqueness: tert-butyl N-[(5-amino-2-methylphenyl)methyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of specialized pharmaceuticals and agrochemicals .
Properties
CAS No. |
209899-47-8 |
---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl N-[(5-amino-2-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-9-5-6-11(14)7-10(9)8-15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16) |
InChI Key |
IRABMFBCTXDXJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CNC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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